(2E)-1-{5-[(4-chlorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}-3-(2-methoxyphenyl)prop-2-en-1-one
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Overview
Description
The compound (2E)-1-{5-[(4-chlorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}-3-(2-methoxyphenyl)prop-2-en-1-one is a complex organic molecule that features a combination of aromatic rings, a triazole ring, and a propenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-{5-[(4-chlorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}-3-(2-methoxyphenyl)prop-2-en-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the triazole ring: This can be achieved by reacting 3-aminopyridine with an appropriate hydrazine derivative under acidic conditions to form the triazole ring.
Attachment of the 4-chlorobenzyl group: The triazole intermediate is then reacted with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate to attach the 4-chlorobenzyl group.
Formation of the propenone moiety: The final step involves the condensation of the triazole intermediate with 2-methoxybenzaldehyde in the presence of a base such as sodium hydroxide to form the propenone moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
The compound (2E)-1-{5-[(4-chlorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}-3-(2-methoxyphenyl)prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The propenone moiety can be oxidized to form a diketone.
Reduction: The propenone moiety can be reduced to form a saturated ketone.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine or nitric acid.
Major Products
Oxidation: Formation of diketone derivatives.
Reduction: Formation of saturated ketone derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its ability to form hydrogen bonds and π-π interactions makes it a valuable tool for studying molecular recognition processes.
Medicine
In medicinal chemistry, this compound has potential applications as a lead compound for the development of new drugs. Its structural features suggest that it may have activity against various biological targets, including enzymes and receptors.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various chemical processes.
Mechanism of Action
The mechanism of action of (2E)-1-{5-[(4-chlorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}-3-(2-methoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors through hydrogen bonding, π-π interactions, and hydrophobic interactions. This binding can lead to the inhibition or activation of the target, resulting in a biological effect. The exact molecular pathways involved depend on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (2E)-1-{5-[(4-bromobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}-3-(2-methoxyphenyl)prop-2-en-1-one
- (2E)-1-{5-[(4-fluorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}-3-(2-methoxyphenyl)prop-2-en-1-one
- (2E)-1-{5-[(4-methylbenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}-3-(2-methoxyphenyl)prop-2-en-1-one
Uniqueness
The uniqueness of (2E)-1-{5-[(4-chlorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}-3-(2-methoxyphenyl)prop-2-en-1-one lies in its specific combination of functional groups and structural features. The presence of the 4-chlorobenzyl group, the triazole ring, and the propenone moiety gives it distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C24H20ClN5O2 |
---|---|
Molecular Weight |
445.9 g/mol |
IUPAC Name |
(E)-1-[5-[(4-chlorophenyl)methylamino]-3-pyridin-3-yl-1,2,4-triazol-1-yl]-3-(2-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C24H20ClN5O2/c1-32-21-7-3-2-5-18(21)10-13-22(31)30-24(27-15-17-8-11-20(25)12-9-17)28-23(29-30)19-6-4-14-26-16-19/h2-14,16H,15H2,1H3,(H,27,28,29)/b13-10+ |
InChI Key |
VVKDJVRVTMIINY-JLHYYAGUSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)N2C(=NC(=N2)C3=CN=CC=C3)NCC4=CC=C(C=C4)Cl |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)N2C(=NC(=N2)C3=CN=CC=C3)NCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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